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Compound of Interest

Compound Name: Sucrosofate Potassium

CAS No.: 76578-81-9

Cat. No.: B1603907

Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for the formulation of Sucrosofate
Potassium liposomes, a sophisticated drug delivery system designed to enhance the

therapeutic efficacy of encapsulated agents. The primary application of this formulation has

been in the delivery of the chemotherapeutic drug irinotecan, where it serves to improve

pharmacokinetic profiles and reduce systemic toxicity.[1][2] The commercial product based on

this technology is known as Onivyde® (formerly MM-398 or PEP02), a liposomal formulation of

irinotecan sucrosofate.[1][3]

The protocol outlined below is based on the principles of remote loading, where a

transmembrane gradient is utilized to actively load the therapeutic agent into pre-formed

liposomes. In this case, a triethylammonium sucrose octasulfate (TEA-SOS) gradient is

employed to trap and stabilize the drug within the aqueous core of the liposome.[3][4][5]
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Table 1: Liposome Composition and Physicochemical
Characteristics

Parameter Value Reference

Lipid Composition (molar ratio)

DSPC 3 [1][6]

Cholesterol 2 [1][6]

MPEG-2000-DSPE 0.015 [1][6]

Lipid Concentrations for

Formulation

DSPC 6.81 mg/mL [5][6]

Cholesterol 2.22 mg/mL [5][6]

MPEG-2000-DSPE 0.12 mg/mL [5][6]

Trapping Agent
Triethylammonium Sucrose

Octasulfate (TEA-SOS)
[4][5]

Final Product Characteristics

Mean Particle Size ~110 nm [1][7]

pH 7.2 - 7.5 [6][8]

Encapsulation Efficiency >95% [1][3]

Drug Load (Irinotecan) 4.3 mg/mL [3][8]

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; MPEG-2000-DSPE: Methoxy-terminated

polyethylene glycol (MW 2000)-distearoylphosphatidyl ethanolamine

Experimental Protocols
Protocol 1: Preparation of Triethylammonium Sucrose
Octasulfate (TEA-SOS) Solution
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This protocol describes the conversion of commercially available potassium sucrose

octasulfate to the triethylammonium salt, which is essential for creating the transmembrane

gradient for drug loading.

Materials:

Potassium Sucrose Octasulfate

Dowex 50W-X8 ion-exchange resin

Triethylamine

Deionized (DI) water

Hydrochloric acid (HCl), 3 M

Procedure:

Prepare the ion-exchange column by loading it with Dowex 50W-X8 resin.

Pre-treat the resin by washing with 3 M HCl, followed by extensive washing with DI water

until the eluate is neutral.

Dissolve potassium sucrose octasulfate in warm DI water (e.g., at 65°C) and pass the

solution through the prepared Dowex column.[6]

Elute the sucrose octasulfate solution with DI water.

Titrate the resulting acidic sucrose octasulfate solution with triethylamine to a pH of 5.5-6.0.

Adjust the final concentration of the TEA-SOS solution to 0.65 M.[5]

Sterilize the solution by filtration through a 0.22 µm filter.

Protocol 2: Preparation of Empty Liposomes (Blank
Liposomes)
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This protocol details the formation of unilamellar liposomes encapsulating the TEA-SOS

trapping agent using the thin-film hydration and extrusion method.

Materials:

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

Cholesterol

MPEG-2000-DSPE

Ethanol

TEA-SOS solution (from Protocol 1)

HEPES buffer (pH 6.5) with Sodium Chloride (NaCl)

Procedure:

Lipid Film Formation:

Dissolve DSPC (6.81 mg/mL), cholesterol (2.22 mg/mL), and MPEG-2000-DSPE (0.12

mg/mL) in a 50% (w/v) ethanol solution in a round-bottom flask.[5]

Remove the organic solvent using a rotary evaporator under vacuum to form a thin,

uniform lipid film on the flask wall.

Place the flask under high vacuum for at least 2 hours (or overnight) to remove any

residual solvent.

Hydration:

Warm the lipid film and the TEA-SOS solution to 65°C. The temperature should be above

the phase transition temperature (Tc) of the lipids.

Hydrate the lipid film by adding the warm TEA-SOS solution and agitating vigorously until

the lipid film is fully dispersed, forming a suspension of multilamellar vesicles (MLVs).[5]

Maintain the temperature at 65°C for 30 minutes during hydration.[5]
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Extrusion (Sizing):

Equilibrate an extruder to 65°C.

Load the MLV suspension into the extruder.

Extrude the suspension multiple times (e.g., 10-20 passes) through polycarbonate

membranes with decreasing pore sizes (e.g., starting with 0.2 µm and finishing with 0.1

µm) to form large unilamellar vesicles (LUVs) with a defined size.[5]

Purification (Removal of External TEA-SOS):

Remove the unencapsulated TEA-SOS by passing the liposome suspension through a

Sephadex G-75 gel filtration column.[5]

Elute the column with a buffer of HEPES/NaCl (pH 6.5).[5] The liposomes will elute in the

void volume, separated from the smaller molecules of the external TEA-SOS.

Protocol 3: Remote Loading of Irinotecan
This protocol describes the active loading of irinotecan into the blank liposomes, driven by the

triethylammonium gradient.

Materials:

Blank liposomes encapsulating TEA-SOS (from Protocol 2)

Irinotecan hydrochloride solution (e.g., 10 mg/mL in DI water)

HEPES buffer (pH 6.5)

Procedure:

Mix the blank liposome suspension with the irinotecan hydrochloride solution.[9]

Incubate the mixture at a temperature above the lipid Tc (e.g., 60-65°C) for a defined period

(e.g., 10-30 minutes).[7][9] During this incubation, the neutral form of irinotecan will diffuse

across the lipid bilayer into the liposome core.
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Inside the liposome, the irinotecan will be protonated and interact with the sucrose

octasulfate anions, forming a stable, insoluble salt complex. This "traps" the drug inside the

liposome.[3][6]

After incubation, cool the liposome suspension to room temperature.

Remove any unencapsulated (free) irinotecan using a suitable method such as dialysis or

gel filtration against a HEPES buffer.

Protocol 4: Characterization of Irinotecan Sucrosofate
Liposomes
1. Particle Size and Zeta Potential:

Method: Dynamic Light Scattering (DLS).

Procedure: Dilute the final liposome formulation in an appropriate buffer (e.g., HEPES or

saline). Analyze using a DLS instrument to determine the mean particle size, polydispersity

index (PDI), and zeta potential.

2. Encapsulation Efficiency (%EE):

Method: Separation of free drug from encapsulated drug followed by quantification.

Procedure:

Separate the free irinotecan from the liposomes using a mini-spin column packed with

Sephadex G-75 or by solid-phase extraction (SPE).[5][10]

Disrupt the liposomes using a suitable solvent (e.g., methanol or a detergent solution) to

release the encapsulated drug.

Quantify the amount of irinotecan in the total formulation (before separation) and in the

free drug fraction using a validated analytical method such as High-Performance Liquid

Chromatography (HPLC) with fluorescence or UV detection.[3][7]

Calculate %EE using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] * 100
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3. In Vitro Drug Release:

Method: Dialysis method.

Procedure:

Place a known amount of the liposomal formulation into a dialysis bag with a specific

molecular weight cutoff (e.g., 10-14 kDa).

Submerge the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4)

at 37°C with constant stirring.

At predetermined time points, withdraw aliquots from the release medium and replace with

fresh medium to maintain sink conditions.

Quantify the amount of released irinotecan in the aliquots using HPLC.
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Caption: Experimental workflow for preparing Irinotecan Sucrosofate Liposomes.
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Mechanism of Remote Loading
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Caption: Mechanism of irinotecan remote loading via a TEA-SOS gradient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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